2-[4-(3-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid
Description
2-[4-(3-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid is a heterocyclic compound featuring a tetrahydropyran (THP) ring substituted at the 4-position with a 3-fluorophenyl group and an acetic acid moiety. Its molecular structure confers unique physicochemical properties, including moderate lipophilicity and polarity, influenced by the electron-withdrawing fluorine atom and the carboxylic acid group.
Properties
IUPAC Name |
2-[4-(3-fluorophenyl)oxan-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c14-11-3-1-2-10(8-11)13(9-12(15)16)4-6-17-7-5-13/h1-3,8H,4-7,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOVDPKGTJJYTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC(=O)O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001213929 | |
| Record name | 2H-Pyran-4-acetic acid, 4-(3-fluorophenyl)tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001213929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439899-08-7 | |
| Record name | 2H-Pyran-4-acetic acid, 4-(3-fluorophenyl)tetrahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439899-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran-4-acetic acid, 4-(3-fluorophenyl)tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001213929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(3-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-fluorobenzaldehyde with tetrahydropyran-4-one under acidic conditions to form an intermediate, which is then subjected to further reactions to introduce the acetic acid group .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-[4-(3-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-[4-(3-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[4-(3-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the tetrahydropyran ring provides structural stability. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares key structural analogs, emphasizing substituent variations and their implications:
Substituent Impact Analysis:
- Electron-Withdrawing Groups (e.g., 3-F, 3-Cl): The 3-fluorophenyl and 3-chlorophenyl analogs exhibit increased acidity in the acetic acid group compared to non-halogenated derivatives. Fluorine’s higher electronegativity may enhance binding affinity in drug-target interactions compared to chlorine .
- Electron-Donating Groups (e.g., 4-OCH₃): Methoxy substitution improves solubility due to increased polarity, making it suitable for agrochemical formulations .
- Heterocyclic Variations (e.g., thiazole): Replacement of THP with a thiazole ring alters electronic properties and bioavailability, as sulfur atoms participate in unique intermolecular interactions .
Biological Activity
2-[4-(3-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications based on recent research findings.
- Molecular Formula : C14H17F O3
- Molecular Weight : 250.29 g/mol
- CAS Number : 1439899-08-7
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro assays indicate effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to increased permeability and eventual cell lysis.
Anticancer Properties
Research has shown that this compound may possess anticancer activity. In cellular assays, it inhibits the proliferation of cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound in cancer therapy.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests its utility in treating conditions characterized by chronic inflammation.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Cell Signaling Modulation : It modulates key signaling pathways, including those involving NF-kB and MAPK, which are crucial in inflammatory responses and cancer cell survival.
- Reactive Oxygen Species (ROS) Generation : Increased ROS production is observed upon treatment with the compound, contributing to its cytotoxic effects on cancer cells.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various derivatives of tetrahydropyran compounds, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Study 2: Cancer Cell Proliferation
A cellular study assessed the effects of this compound on breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM after 48 hours, indicating potent antiproliferative activity .
Data Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
